molecular formula C16H15N3O2 B11150167 Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Cat. No.: B11150167
M. Wt: 281.31 g/mol
InChI Key: PDJBWGMTNQYLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an ethyl carbamate group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is usually carried out in acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, solvent-free and catalyst-free methods under microwave irradiation have been developed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This modulation leads to its effects on the central nervous system, including sedative and anxiolytic properties.

Comparison with Similar Compounds

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and pharmacological profiles. For example:

    Zolpidem: Used primarily as a sedative and hypnotic agent.

    Alpidem: Used as an anxiolytic agent with fewer side effects compared to classical benzodiazepines.

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

ethyl N-(2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C16H15N3O2/c1-2-21-16(20)18-15-14(12-8-4-3-5-9-12)17-13-10-6-7-11-19(13)15/h3-11H,2H2,1H3,(H,18,20)

InChI Key

PDJBWGMTNQYLBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.